Quinoxaline-2-sulfonyl chloride
Description
Significance of Nitrogen-Containing Heterocycles in Organic Synthesis
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, agrochemicals, and materials. numberanalytics.comwisdomlib.orgresearchgate.net These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature and play critical roles in numerous biological processes. numberanalytics.comresearchgate.net Their significance in synthetic organic chemistry stems from their diverse applications, which are a direct result of their inherent chemical reactivity, structural diversity, and biological activity. numberanalytics.comwisdomlib.org
The applications of nitrogen heterocycles are widespread and impactful. In the pharmaceutical industry, they are integral components of numerous drugs, including antibiotics, antivirals, and anticancer agents. numberanalytics.comresearchgate.netnumberanalytics.com In agriculture, they form the backbone of many herbicides, fungicides, and insecticides. msesupplies.com Furthermore, their utility extends to materials science, where they are used in the development of conducting polymers, dyes, and corrosion inhibitors. numberanalytics.commsesupplies.com
Overview of the Quinoxaline (B1680401) Scaffold as a Versatile Synthetic Building Block
Among the diverse families of nitrogen-containing heterocycles, the quinoxaline scaffold holds a prominent position as a versatile building block in organic synthesis. researchgate.netnih.govnih.gov Quinoxaline, also known as benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. core.ac.uk This structural motif is the foundation for a wide range of pharmacologically active compounds. researchgate.netnih.gov
The versatility of the quinoxaline ring system lies in its rich chemistry and the broad spectrum of biological activities exhibited by its derivatives. nih.govcore.ac.uk The presence of two nitrogen atoms in the pyrazine ring influences the electronic distribution of the entire molecule, providing multiple sites for functionalization and chemical modification. core.ac.uk Synthetic chemists have developed numerous methods for the preparation of quinoxaline derivatives, often through the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govmdpi.com More contemporary and environmentally friendly methods have also been established, including those utilizing recyclable catalysts and one-pot syntheses. nih.govnih.gov
The pharmacological importance of the quinoxaline scaffold is well-documented, with derivatives demonstrating a wide array of activities, including antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties. researchgate.netnih.govnih.gov For example, some quinoxaline-1,4-di-N-oxide derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov The ability to readily modify the quinoxaline core allows for the fine-tuning of its biological and physical properties, making it a privileged structure in medicinal chemistry. researchgate.net
Rationale for Investigating Quinoxaline-2-sulfonyl chloride as a Synthetic Intermediate
The strategic importance of quinoxaline derivatives has naturally led to the exploration of key intermediates that can facilitate the synthesis of diverse and complex quinoxaline-based molecules. This compound emerges as a particularly valuable synthetic intermediate due to the reactive nature of the sulfonyl chloride group.
The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophilic functional group that readily reacts with a wide variety of nucleophiles. This reactivity allows for the facile introduction of a sulfonamide linkage, which is a common and important functional group in many biologically active compounds. The development of quinoxaline sulfonamide chemistry is intrinsically linked to the reactions between a quinoxaline-containing sulfonyl chloride and various amines or vice versa. mdpi.com
The synthesis of this compound itself is a critical step. A common method involves the treatment of a suitable quinoxaline precursor with chlorosulfonic acid. mdpi.comresearchgate.netjddtonline.info For instance, 2,3-diphenylquinoxaline (B159395) can be sulfonated with chlorosulfonic acid to produce the corresponding quinoxaline sulfonyl chloride. mdpi.com Similarly, methoxyphenyl quinoxaline can be reacted with chlorosulfonic acid to yield quinoxaline sulfonyl chloride. mdpi.com
Once obtained, this compound serves as a versatile precursor for the synthesis of a wide range of quinoxaline sulfonamides. These derivatives are synthesized by reacting the sulfonyl chloride with various aliphatic and aromatic amines. mdpi.com This straightforward and generally efficient reaction provides access to a large library of compounds with potential therapeutic applications. For example, various quinoxaline sulfonamide derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. mdpi.com
The investigation of this compound is therefore driven by its potential to unlock a vast chemical space of novel quinoxaline derivatives. Its role as a key building block allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents and functional materials.
Detailed Research Findings
| Starting Material | Reagent | Product | Yield | Reference |
| 2,3-diphenylquinoxaline | Chlorosulfonic acid | Quinoxaline sulfonyl chloride | 76% | mdpi.com |
| Methoxyphenyl quinoxaline | Chlorosulfonic acid | Quinoxaline sulfonyl chloride (QSC) | 85% | mdpi.com |
| Indole quinoxaline analogue | Chlorosulfonic acid | Quinoxaline sulfonyl chloride | - | mdpi.com |
| 1,4-dihydroquinoxaline-2,3-dione | Chlorosulfonic acid | Quinoxaline scaffold with chlorosulfonyl moiety | - | mdpi.com |
| 2,3-diphenylquinoxaline | Chlorosulfonic acid | 2,3-diphenylquinoxaline-7-sulfonyl chloride | - | researchgate.net |
| Quinoxaline N-oxide | Sulfonyl chlorides | 2-Sulfonylquinolines | Satisfactory yields | nih.govmdpi.com |
Structure
2D Structure
Properties
Molecular Formula |
C8H5ClN2O2S |
|---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
quinoxaline-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H |
InChI Key |
HZVMACCUPHYRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Quinoxaline 2 Sulfonyl Chloride
Direct Sulfonylation of Quinoxaline (B1680401) Derivatives
Direct sulfonylation is a common and straightforward method for introducing a sulfonyl chloride group onto the quinoxaline ring. This typically involves the reaction of a suitable quinoxaline precursor with a sulfonating agent.
Chlorosulfonation Routes and Reaction Conditions
Chlorosulfonation is a widely employed method for the synthesis of quinoxaline-2-sulfonyl chloride. researchgate.netresearchgate.netmdpi.com This electrophilic substitution reaction typically utilizes chlorosulfonic acid as the sulfonating agent. The reaction is often carried out under controlled temperature conditions, frequently at ice-cold temperatures, to manage the reactivity of chlorosulfonic acid and prevent unwanted side reactions. researchgate.netjddtonline.info
For instance, 2,3-diphenylquinoxaline (B159395) can be treated with chlorosulfonic acid under ice-cold conditions with constant stirring. researchgate.net The reaction mixture is then carefully brought to room temperature and subsequently poured into water to precipitate the desired 2,3-diphenylquinoxaline-7-sulfonyl chloride. researchgate.net Similarly, 2-(4-methoxyphenyl)quinoxaline can be chlorosulfonated using chlorosulfonic acid to produce 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride in high yield. mdpi.comresearchgate.net
The reaction conditions for chlorosulfonation can be summarized as follows:
| Reactant | Sulfonating Agent | Temperature | Reaction Time | Yield |
| 2,3-diphenylquinoxaline | Chlorosulfonic acid | Ice-cold to room temperature | Not specified | Not specified |
| 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic acid | Not specified | Not specified | 85% mdpi.com |
| 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide | Chlorosulfonic acid in CHCl3 | 60°C | 4 hours | Not specified |
Precursor Selection and Substrate Scope in Sulfonylation
The choice of the quinoxaline precursor is critical and influences the position of sulfonylation. The substituent groups already present on the quinoxaline ring direct the incoming sulfonyl chloride group to a specific position. For example, the chlorosulfonation of 2,3-diphenylquinoxaline leads to the formation of the 7-sulfonyl chloride derivative. researchgate.net In another example, starting with 2-(4-methoxyphenyl)quinoxaline results in the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. researchgate.net
The substrate scope for direct sulfonylation is broad and includes various substituted quinoxaline derivatives. researchgate.netmdpi.comresearchgate.net However, the reactivity of the quinoxaline derivative can be influenced by the nature of the substituents. Electron-donating groups can enhance the reactivity of the quinoxaline ring towards electrophilic substitution, while electron-withdrawing groups can have the opposite effect.
Multi-Step Approaches to the Sulfonyl Chloride Moiety
In cases where direct sulfonylation is not feasible or leads to undesired isomers, multi-step synthetic routes are employed. These methods offer greater control over the regioselectivity of the final product.
Oxidation of Thioether Precursors to Sulfonyl Chlorides
An alternative strategy for the synthesis of sulfonyl chlorides involves the oxidation of corresponding thioether or thiol precursors. lookchem.comorganic-chemistry.org This method provides a versatile route to sulfonyl chlorides that may not be easily accessible through direct sulfonylation. The oxidation can be achieved using various oxidizing agents. One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. lookchem.com This system allows for the smooth conversion of thiols to sulfonyl chlorides in good yields. lookchem.com Another efficient reagent system for this transformation is hydrogen peroxide in the presence of zirconium tetrachloride, which can convert thiols and disulfides to sulfonyl chlorides under mild conditions with short reaction times. organic-chemistry.org
Synthesis from Quinoxalinone Derivatives
Quinoxalinone derivatives serve as versatile starting materials for the synthesis of this compound and its analogs. For example, quinoxaline-2,3-dione can be prepared by the cyclocondensation of o-phenylenediamine (B120857) with oxalic acid. nih.gov Subsequent treatment with a chlorinating agent like phosphorus oxychloride can yield 2,3-dichloroquinoxaline. nih.gov This intermediate can then be further functionalized.
A notable development is the electrochemical oxidative O-S coupling of quinoxalinones with sodium sulfinates to synthesize 2-sulfonyloxylated quinoxalines. nih.gov This environmentally friendly approach avoids the use of additional oxidants. nih.gov More recently, a metal-free oxidative S-O cross-coupling strategy has been established for the C2 sulfonylation of quinoxalinones, offering a mild and facile route to 2-sulfonyloxylated quinoxalines. nih.govresearchgate.net
Furthermore, 2,3-quinoxalinedione can be treated with chlorosulfonic acid to obtain quinoxaline-6-sulfonyl chloride. mdpi.com Also, 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione can be reacted with phosphorus oxychloride to yield 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline. researchgate.net
Innovations in Green Chemistry for this compound Synthesis
Recent research has increasingly focused on developing more environmentally friendly and sustainable methods for the synthesis of quinoxaline derivatives, including sulfonyl chlorides. mdpi.comresearchgate.netekb.eg These "green" approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.
Key green chemistry innovations applicable to the synthesis of quinoxaline precursors and their subsequent sulfonylation include:
Catalyst-free reactions: The synthesis of quinoxaline precursors, such as 2-(4-methoxyphenyl)-quinoxaline, has been achieved in ethanol (B145695) under catalyst-free conditions, simplifying the procedure and reducing catalyst-related waste. researchgate.netresearchgate.net
Solvent-free reactions: The reaction of quinoxaline sulfonyl chloride with aromatic amines to form sulfonamides has been successfully carried out under solvent-free conditions, leading to excellent yields and easy work-up. mdpi.comresearchgate.net
Use of greener solvents: Employing less hazardous solvents like ethanol is a step towards more sustainable synthesis. researchgate.netresearchgate.net
Microwave-assisted synthesis: Microwave irradiation has been utilized to accelerate the synthesis of precursors like 2,3-quinoxalinedione, often leading to excellent yields in shorter reaction times. mdpi.com
Use of reusable catalysts: The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, for the synthesis of quinoxaline derivatives at room temperature presents an efficient and environmentally friendly alternative. nih.gov
These innovative approaches not only make the synthesis of this compound and its derivatives more sustainable but also often offer advantages in terms of efficiency and cost-effectiveness. ekb.egnih.gov
Solvent-Free Reaction Protocols
The development of solvent-free reaction protocols represents a significant advancement in green chemistry, aiming to reduce environmental pollution and operational costs. For the synthesis of quinoxaline sulfonyl chloride derivatives, solvent-free conditions have been successfully implemented, particularly in the chlorosulfonation step.
Researchers have reported a green, facile, and efficient protocol for synthesizing quinoxaline sulfonamide derivatives, which proceeds via a quinoxaline sulfonyl chloride intermediate. researchgate.netmdpi.com In this method, a precursor such as 2-(4-methoxyphenyl)-quinoxaline is treated directly with chlorosulfonic acid under solvent-free conditions to produce the corresponding sulfonyl chloride. researchgate.netmdpi.com This direct reaction avoids the use of volatile and often hazardous organic solvents, simplifying the work-up procedure and minimizing chemical waste. The reaction of the precursor with chlorosulfonic acid under these neat conditions has been shown to produce the desired sulfonyl chloride in high yield. nih.gov This approach is part of a broader trend to develop more environmentally benign synthetic pathways for valuable chemical intermediates. nih.gov
Table 1: Solvent-Free Synthesis of a Quinoxaline Sulfonyl Chloride Derivative
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
Note: The table is interactive and can be sorted by clicking on the column headers.
Catalyst-Free Methodologies
The elimination of catalysts from synthetic pathways offers advantages by reducing costs, preventing product contamination with metal residues, and simplifying purification processes. Methodologies for synthesizing this compound and its precursors have been developed that proceed efficiently without the need for a catalyst.
A notable example is the direct chlorosulfonation of specific quinoxaline derivatives. The synthesis of 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride from 2-(4-methoxyphenyl)-quinoxaline using chlorosulfonic acid is not only solvent-free but also catalyst-free. researchgate.netmdpi.com This transformation relies on the inherent reactivity of the starting materials.
Furthermore, the synthesis of the quinoxaline precursors themselves can be achieved without catalysts. One reported protocol involves the reaction of o-phenylenediamine and phenacyl bromide derivatives in ethanol under reflux conditions to produce various quinoxaline derivatives in good yields (70-85%). nih.gov These resulting quinoxalines can then be converted to the target quinoxaline sulfonyl chlorides, forming a multi-step, catalyst-free route to the final product. nih.gov
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technology has been effectively applied to enhance the synthesis of sulfonyl chlorides.
While direct microwave-assisted synthesis of this compound is not extensively detailed, the enhancement of the crucial step of converting a precursor to a sulfonyl chloride has been demonstrated for other organic compounds. For instance, the conversion of various bromides to their corresponding sulfonyl chlorides via a sodium sulfonate intermediate shows significant improvement with microwave irradiation. nih.gov In one case, the synthesis of benzyloxy-substituted phenylheptyl sulfonyl chlorides using conventional heating required 24 hours and resulted in 38-40% yields. nih.gov By switching to microwave irradiation for just 15 minutes, the yields were boosted to 50-52%. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Sulfonyl Chlorides
| Synthesis Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 24 hours | 38-40% | nih.gov |
Note: The table is interactive and can be sorted by clicking on the column headers. Data pertains to benzyloxy substituted phenylheptyl sulfonyl chlorides as a representative example of sulfonyl chloride synthesis enhancement.
Chemical Reactivity and Mechanistic Aspects of Quinoxaline 2 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group of quinoxaline-2-sulfonyl chloride is a key functional group that readily undergoes nucleophilic substitution reactions. This reactivity is central to the synthesis of a wide array of quinoxaline-based compounds. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. The reaction can proceed through different mechanisms, such as an SN2-like pathway or an addition-elimination mechanism, depending on the nucleophile and reaction conditions. nih.gov
This compound reacts with a variety of primary and secondary amines, including aliphatic and aromatic amines, to produce the corresponding quinoxaline (B1680401) sulfonamides. mdpi.com This reaction, known as aminolysis, is a fundamental method for incorporating the quinoxaline scaffold into sulfonamide-containing molecules. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. mdpi.comresearchgate.net
The general scheme for the formation of quinoxaline sulfonamides is as follows:
This compound + R1R2NH → Quinoxaline-2-SO2NR1R2 + HCl
Researchers have explored various conditions for this reaction. For instance, some syntheses are performed in solvents like anhydrous acetone (B3395972) or by refluxing in a basic medium. mdpi.com In some cases, the reaction can proceed under neat (solvent-free) and environmentally friendly conditions. mdpi.com The resulting quinoxaline sulfonamides are a significant class of compounds with a broad spectrum of biological activities. mdpi.comnih.gov
Table 1: Examples of Quinoxaline Sulfonamide Synthesis
| Reactant 1 | Reactant 2 (Amine) | Product | Reference |
|---|---|---|---|
| 2,3-diphenylquinoxaline-6-sulfonylchloride | Primary amines | Substituted quinoxaline sulfonamides | mdpi.com |
| 2,3-diphenylquinoxaline-7-sulfonylchloride | Various organic amines | 7-sulfonamide derivatives of 2,3-diphenylquinoxaline (B159395) | ijpras.com |
| Quinoxaline sulfonyl chloride (QSC) | Substituted aromatic amines | Substituted quinoxaline sulfonamides | mdpi.com |
| 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline diazonium salt | N-methylaniline (after conversion to sulfonyl chloride) | 3-sulfamoyl quinoxaline derivative | sapub.org |
| 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Pyrrolidine | 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | researchgate.net |
Reactions with Nitrogen Nucleophiles: Aminolysis
Synthesis of Sulfonohydrazides from Hydrazines
The reaction of this compound with hydrazine (B178648) and its derivatives yields quinoxaline sulfonohydrazides. researchgate.netresearchgate.net This reaction is analogous to aminolysis, with hydrazine acting as the nitrogen nucleophile. For example, quinoxaline-6-sulfonyl chloride reacts with hydrazine hydrate (B1144303) in methanol (B129727) to form quinoxaline-6-sulfonohydrazide. amazonaws.comsemanticscholar.org These sulfonohydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems, such as hydrazones, by condensation with aldehydes and ketones. researchgate.netamazonaws.com
The general reaction is:
This compound + H2NNHR → Quinoxaline-2-SO2NHNHR + HCl
Table 2: Synthesis of Quinoxaline Sulfonohydrazides
| Reactant 1 | Reactant 2 (Hydrazine) | Product | Reference |
|---|---|---|---|
| Quinoxaline sulfonyl chloride (QSC) | Hydrazine derivatives | Quinoxaline sulfonohydrazide derivatives | researchgate.net |
| Quinoxaline-6-sulfonylchloride | Hydrazine hydrate | Quinoxaline-6-sulfonohydrazine | researchgate.netamazonaws.com |
Reactions with Oxygen Nucleophiles: Hydroxylation and Alkoxylation
This compound can react with oxygen nucleophiles such as phenols and alcohols in a process called esterification to form quinoxaline-2-sulfonic acid esters. This reaction is typically performed in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger. researchgate.netjddtonline.info For example, 2,3-diphenylquinoxaline-7-sulfonyl chloride has been reacted with resorcinol (B1680541) and salicylaldehyde (B1680747) in the presence of pyridine to yield the corresponding sulfonate esters. researchgate.netjddtonline.info
The general reaction is:
This compound + ROH → Quinoxaline-2-SO2OR + HCl
Table 3: Esterification of this compound
| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Product | Reference |
|---|---|---|---|
| 2,3-diphenylquinoxaline-7-sulfonyl chloride | Resorcinol | 2-hydroxyphenyl-2,3-diphenylquinoxaline-7-sulfonate | researchgate.netjddtonline.info |
| 2,3-diphenylquinoxaline-7-sulfonyl chloride | Salicylaldehyde | 2-formylphenyl-2,3-diphenylquinoxaline-7-sulfonate | researchgate.netjddtonline.info |
Reactions with Carbon Nucleophiles and Organometallic Reagents
The reaction of sulfonyl chlorides with carbon nucleophiles, particularly organometallic reagents, is a less common but important transformation. While specific examples for this compound are not extensively documented in the provided context, the general reactivity of sulfonyl chlorides suggests that such reactions are feasible. The addition of an organometallic reagent to a sulfur dioxide surrogate can generate a metal sulfinate, which can then be converted to a sulfinyl chloride and subsequently reacted with nucleophiles. organic-chemistry.org Furthermore, organozinc reagents have been used to prepare heteroaryl sulfonamides from 2,4,6-trichlorophenyl chlorosulfate, indicating the potential for similar reactions with quinoxaline-based sulfonyl chlorides. mit.edu The reaction of quinoxaline N-oxides with sulfonyl chlorides in the presence of a sulfur-containing nucleophilic reagent has also been explored, leading to C2-sulfonylation. mdpi.com
Role in Tandem and Cascade Reactions
The quinoxaline scaffold, particularly the quinoxalin-2(1H)-one variant, is a key participant in sophisticated tandem and cascade reactions where a sulfonyl group is introduced. A notable example is the visible-light-induced three-component tandem reaction that combines quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides. researchgate.netnih.gov This process allows for the efficient synthesis of diverse C3-sulfonated quinoxalin-2(1H)-ones under mild, metal-free conditions. researchgate.net
This photocatalytic cascade reaction is performed at room temperature using air as a benign oxidant, highlighting its green chemistry credentials. researchgate.netrsc.org The reaction demonstrates broad substrate scope and good functional group tolerance, establishing it as an effective method for creating complex sulfonated quinoxaline structures. researchgate.netnih.gov The process involves the simultaneous formation of multiple chemical bonds in a single operation, which is a hallmark of cascade reactions. Researchers have utilized this strategy to prepare a series of sulfonated quinoxalin-2(1H)-ones in moderate to excellent yields. mdpi.com
Table 1: Examples of Three-Component Tandem Reactions This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Sulfonyl Source | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Quinoxalin-2(1H)-one | Alkene | Sulfonyl chloride | 4CzIPN | C3-Sulfonated quinoxalin-2(1H)-one | Satisfactory | researchgate.netnih.gov |
| Quinoxalin-2(1H)-one | Alkene | Sulfinic acid | None (EDA complex) | C3-Sulfonated quinoxalin-2(1H)-one | Satisfactory | researchgate.netrsc.org |
| Quinoxalin-2(1H)-one | Perfluoroalkyl iodide | Alkene | Visible light | C3-perfluoroalkylated quinoxalin-2(1H)-one | Moderate to Excellent | mdpi.com |
Exploration of Radical Pathways Involving Sulfonyl Chlorides in Quinoxaline Chemistry
The mechanistic underpinnings of the aforementioned tandem reactions often involve radical pathways. researchgate.net Preliminary mechanistic studies suggest that the reaction between quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides proceeds via a free radical cascade. mdpi.com In some variations of this transformation, the process is enabled by the formation of an electron donor-acceptor (EDA) complex between the quinoxalin-2(1H)-one and a sulfinic acid (derived from the sulfonyl chloride). researchgate.netrsc.org
Under visible light irradiation, the sulfonyl chloride can act as a source for sulfonyl radicals. magtech.com.cn These highly reactive intermediates then engage in the cascade sequence with the alkene and the quinoxalinone. researchgate.netmdpi.com The involvement of radical species has been supported by radical trapping experiments and fluorescence quenching studies, which help to elucidate the visible light-mediated reaction process. mdpi.com This free-radical pathway allows for the efficient construction of C-S bonds on the quinoxaline core under exceptionally mild conditions. researchgate.net
General Principles of Sulfonyl Chloride Reactivity Relevant to Quinoxaline Derivatives
Beyond complex radical cascades, the sulfonyl chloride group attached to a quinoxaline ring exhibits well-established reactivity, primarily as a potent electrophile. magtech.com.cn The general chemistry of quinoxaline sulfonyl chlorides is dominated by nucleophilic substitution reactions at the sulfur atom, where the chloride ion serves as an efficient leaving group. mdpi.com
This reactivity is widely exploited for the synthesis of quinoxaline sulfonamides, a class of compounds with significant biological activity. mdpi.com The typical synthesis involves the reaction of a quinoxaline sulfonyl chloride with a primary or secondary amine. mdpi.com Similarly, reaction with hydrazine derivatives yields the corresponding quinoxaline sulfonohydrazides. researchgate.net These reactions are fundamental in diversifying the functionality of the quinoxaline scaffold, allowing for the attachment of various molecular fragments through a stable sulfonamide or sulfonohydrazide linkage. mdpi.comresearchgate.netnih.gov For instance, 2,3-diphenylquinoxaline-7-sulfonyl chloride has been shown to react with various phenolic and amine nucleophiles to generate a library of sulfonate and sulfonamide derivatives. researchgate.net
Table 2: General Nucleophilic Substitution Reactions of Quinoxaline Sulfonyl Chloride This table is interactive. You can sort and filter the data.
| Quinoxaline Core | Nucleophile | Product | Reference |
|---|---|---|---|
| Quinoxaline sulfonyl chloride | Substituted amines | Quinoxaline sulfonamide | mdpi.com |
| Quinoxaline sulfonyl chloride | Hydrazine hydrate | Quinoxaline sulfonohydrazide | researchgate.net |
| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Phenols | Aryl quinoxaline-7-sulfonate | researchgate.net |
| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | 2-Mercaptobenzaldehyde | S-2-formylphenyl-2,3-diphenylquinoxaline-7-sulphonate | researchgate.net |
Applications of Quinoxaline 2 Sulfonyl Chloride in Advanced Organic Synthesis
Development of Diverse Quinoxaline-Based Scaffolds
The quinoxaline (B1680401) core is a privileged structure in medicinal chemistry, and quinoxaline-2-sulfonyl chloride serves as a key starting material for the generation of diverse quinoxaline-based scaffolds. The sulfonyl chloride moiety is highly reactive towards nucleophiles, enabling the facile introduction of various functional groups and the construction of more complex molecular frameworks.
One of the primary applications of this compound is in the synthesis of sulfonamide derivatives. By reacting this compound with a wide range of primary and secondary amines, a library of quinoxaline-2-sulfonamides can be readily prepared. This straightforward nucleophilic substitution reaction provides a modular approach to introduce chemical diversity, as the properties of the final compound can be fine-tuned by varying the amine component. For instance, the reaction of this compound with different amines and hydrazines has been employed to synthesize a new series of quinoxaline-sulfonamide derivatives. researchgate.net
Furthermore, this compound can be utilized to construct more elaborate scaffolds through multi-step synthetic sequences. The sulfonyl chloride group can be transformed into other functional groups, which can then participate in further reactions to build upon the quinoxaline core. This versatility allows for the creation of a vast chemical space around the quinoxaline motif, providing medicinal chemists with a rich source of novel compounds for drug discovery programs. The development of quinoxaline-based compounds with amide, urea, thiourea, and sulfonamide moieties has been a significant area of research. nih.govmdpi.com
The synthesis of various quinoxaline derivatives often begins with the creation of a foundational quinoxaline structure, which can then be modified. nih.gov A common method for preparing the initial quinoxaline ring is through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmdpi.com Subsequent reactions, such as chlorination, can introduce reactive sites like a chloro group, which can then be further functionalized. nih.gov For example, 2-chloroquinoxaline (B48734) can act as a terminal monodentate ligand in the formation of metal complexes. researchgate.net
| Scaffold Type | Synthetic Approach | Key Intermediates | Potential Applications |
|---|---|---|---|
| Quinoxaline-2-sulfonamides | Reaction with various amines | This compound, primary/secondary amines | Medicinal chemistry, enzyme inhibitors |
| Functionalized Quinoxalines | Multi-step synthesis involving modification of the sulfonyl group | This compound, various reagents for functional group interconversion | Drug discovery, materials science |
| Diaryl Urea Containing Quinoxalines | Synthesis involving the formation of urea, thiourea, or sulfonamide linkages | Quinoxaline derivatives | Anticancer agents nih.govmdpi.com |
Functionalization Strategies for Quinoxaline Ring Systems
The functionalization of the quinoxaline ring system is crucial for modulating the biological activity and physicochemical properties of quinoxaline-based compounds. This compound provides a valuable handle for introducing a variety of substituents at the 2-position of the quinoxaline ring.
A key strategy involves the nucleophilic displacement of the chloride from the sulfonyl chloride group. This allows for the introduction of a wide range of functionalities, including alkoxy, aryloxy, and amino groups, by reacting this compound with the corresponding alcohols, phenols, and amines. These reactions are typically straightforward and proceed under mild conditions, making them highly attractive for the rapid generation of diverse compound libraries.
Recent advancements have also focused on metal-free methods for the functionalization of quinoxalines. For instance, a metal-free oxidative S-O cross-coupling strategy has been developed for the C2 sulfonylation of quinoxalinones, leading to the synthesis of 2-sulfonyloxylated quinoxalines. rsc.org This method offers a milder and more environmentally friendly alternative to traditional chlorination methods. rsc.org
Furthermore, direct C-H functionalization of quinoxalin-2(1H)-ones has emerged as a powerful tool for introducing various functional groups. nih.govmdpi.com These reactions, often catalyzed by transition metals or promoted by visible light, allow for the direct installation of substituents onto the quinoxaline core without the need for pre-functionalization. nih.govmdpi.com While not directly involving this compound, these methods complement its utility by providing alternative routes to functionalized quinoxalines. For example, a three-component vinyl sulfonation reaction of quinoxalin-2(1H)-ones with terminal alkynes and sulfonyl hydrazides has been reported. nih.gov
Utilization in the Construction of Complex Molecular Architectures
The reactivity of this compound extends beyond simple functionalization, enabling its use in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
This compound serves as a key building block for the synthesis of heterocyclic hybrids, where the quinoxaline moiety is fused or linked to other heterocyclic rings. These hybrid molecules often exhibit unique biological activities that are not observed with the individual heterocyclic components.
One approach involves using the sulfonyl chloride group to tether the quinoxaline scaffold to another heterocycle. For example, quinoline-5-sulfonyl chlorides have been reacted with amines containing an acetylene (B1199291) moiety to produce quinoline-5-sulfonamides. nih.gov These, in turn, can undergo further reactions, such as 1,3-dipolar cycloadditions with organic azides, to form hybrid systems containing both quinoline (B57606) and 1,2,3-triazole rings. nih.gov A similar strategy could be envisioned for this compound, allowing for the synthesis of quinoxaline-triazole hybrids. The synthesis of quinoline-sulfonamide hybrids has been explored as a promising strategy against bacterial resistance. nih.gov
Another strategy involves the transformation of the sulfonyl chloride group into a functionality that can participate in a cyclization reaction to form a new heterocyclic ring fused to the quinoxaline core. This approach allows for the construction of novel polycyclic aromatic systems with potentially interesting photophysical or biological properties. The synthesis of indolo[2,3-b]quinoxaline hybrids has been achieved through the cyclo-condensation of o-phenylenediamine with isatin (B1672199) derivatives. rsc.orgnih.gov
The quinoxaline ring system, with its extended π-electron system, is an attractive scaffold for the development of organic materials with interesting optoelectronic properties. This compound can be used to synthesize precursors for such materials.
The introduction of various functional groups onto the quinoxaline core via the sulfonyl chloride moiety can be used to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of the resulting molecules. This allows for the rational design of materials with specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
Advanced Characterization Methodologies for Quinoxaline 2 Sulfonyl Chloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within a molecule.
In the ¹H NMR spectra of quinoxaline (B1680401) derivatives, protons on the quinoxaline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in a series of 2,3-diphenylquinoxaline (B159395) derivatives, the protons of the quinoxaline ring were observed between δ 8.18 and 7.80 ppm. researchgate.net The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern on the quinoxaline core and any attached functional groups. For example, in 6-bromo-2-chloro-3-hydrazinylquinoxaline, the NH₂ and NH protons exhibit broad D₂O exchangeable singlets at δ 5.00 and 9.16 ppm, respectively. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the quinoxaline ring typically resonate in the range of δ 120-160 ppm. rsc.orgchemicalbook.com Carbonyl carbons in derivatives can be found at higher chemical shifts, for example, between δ 158.44–151.23 ppm in certain quinoxalin-2(1H)one derivatives. nih.gov The chemical shifts in ¹³C NMR are also sensitive to the electronic effects of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives
| Compound/Derivative Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-diphenylquinoxaline | 8.18, 7.80 (quinoxaline ring protons); 7.52, 7.42 (diphenyl ring protons) | Not specified | researchgate.net |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline | 5.00 (NH₂), 9.16 (NH) | Not specified | nih.gov |
| Quinoxalin-2(1H)one derivatives | 7.00-8.40 (aromatic protons) | 158.44–151.23 (C=O), 149.25–146.16 (C=N), 146.48–144.40 (HC=N), 155.33–106.66 (aromatic C) | nih.gov |
| General Quinoxaline | Not specified | ~120-160 (quinoxaline ring carbons) | rsc.orgchemicalbook.com |
This table presents a generalized summary of NMR data from various sources. Specific values can vary based on the exact molecular structure and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The sulfonyl chloride group (SO₂Cl) exhibits strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonyl chlorides are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com
In addition to the sulfonyl chloride group, other functional groups in quinoxaline derivatives can be identified. For example, the IR spectrum of 6-bromo-2-chloro-3-hydrazinylquinoxaline shows strong bands at 3415, 3250, and 3146 cm⁻¹, indicative of the HNNH₂ group. nih.gov The C=N stretching vibration within the quinoxaline ring is also a characteristic feature. nih.gov The presence of various substituents will give rise to their own unique IR absorption bands, allowing for a comprehensive analysis of the functional groups within the molecule. researchgate.netresearchgate.net
Table 2: Key IR Absorption Frequencies for Quinoxaline-2-sulfonyl chloride and its Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| Sulfonyl Chloride (S=O stretch) | 1370-1410 (asymmetric), 1166-1204 (symmetric) | acdlabs.com |
| Hydrazine (B178648) (N-H stretch) | 3146-3415 | nih.gov |
| Carbonyl (C=O stretch) | 1671-1677 | nih.gov |
| Imine (C=N stretch) | 1615-1620 | nih.gov |
This table provides a summary of characteristic IR frequencies. The exact position of the peaks can be influenced by the molecular structure and physical state of the sample.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov In the mass spectrum of a quinoxaline derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. For instance, the mass spectrum of a pyrazole-substituted quinoxaline derivative showed a molecular ion peak at m/z 336, confirming its proposed structure. nih.gov
The fragmentation of the molecular ion can provide valuable clues about the compound's structure. The fragmentation pathways of sulfonamides, for example, have been studied in detail and can involve complex rearrangements. nih.govmdpi.com The presence of the chlorine atom in this compound would result in a characteristic isotopic pattern for fragments containing this atom, with an A+2 peak approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope. acdlabs.comuab.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of synthesized compounds and for isolating desired products from reaction mixtures. Thin-layer chromatography and column chromatography are two of the most commonly used techniques in this context.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions. chemistryjournal.in By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the disappearance of starting materials and the appearance of products. rsc.orgresearchgate.net The difference in the retention factor (Rf) values of the components allows for their separation on the TLC plate. rsc.org Visualization of the spots is typically achieved using UV light. researchgate.net TLC is also used to determine the appropriate solvent system for purification by column chromatography. mdpi.com
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. bas.bg The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. mdpi.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.
For quinoxaline derivatives, column chromatography is a standard purification method. rsc.org The choice of eluent is critical for achieving good separation. Often, a gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate, is used to elute the compounds from the column. mdpi.com The fractions are collected and analyzed, typically by TLC, to identify those containing the pure product.
Table 3: Common Chromatographic Techniques and Their Applications for Quinoxaline Derivatives
| Technique | Principle | Application | Typical Stationary Phase | Typical Mobile Phase | Reference |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a planar stationary phase and a liquid mobile phase. | Reaction monitoring, purity assessment, solvent system optimization. | Silica gel GF254 | Varies (e.g., petroleum ether/ethyl acetate) | mdpi.comrsc.orgchromatographyonline.com |
| Column Chromatography | Differential partitioning between a packed stationary phase and a liquid mobile phase. | Product purification and isolation. | Silica gel | Varies (e.g., petroleum ether/ethyl acetate, toluene/diethyl ether) | mdpi.comrsc.orgbas.bg |
This table outlines the general use of these chromatographic techniques. Specific conditions will depend on the properties of the compounds being separated.
Computational Chemistry and Theoretical Investigations of Quinoxaline 2 Sulfonyl Chloride
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic properties and stability of heterocyclic compounds like quinoxaline (B1680401) derivatives. diva-portal.orgresearchgate.netaip.org For Quinoxaline-2-sulfonyl chloride, DFT studies at levels such as B3LYP/6-311G(d,p) can provide significant insights into its molecular structure and electronic landscape. researchgate.net
Theoretical investigations of various quinoxaline derivatives have shown that the distribution of electron density is significantly influenced by the nature and position of substituents. researchgate.net The sulfonyl chloride group at the 2-position of the quinoxaline ring is a strong electron-withdrawing group. This is expected to lower the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.net
Calculations on related quinoxaline systems have focused on parameters like electrostatic potential, natural bond orbital (NBO) analysis, and global reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.netresearchgate.net For this compound, the molecular electrostatic potential (MEP) map would likely show a region of high positive potential around the sulfur atom of the sulfonyl chloride group, indicating a high susceptibility to nucleophilic attack at this site. NBO analysis can further elucidate the nature of the bonding and the charge distribution within the molecule.
The stability of this compound can be assessed by calculating its total energy and comparing it with that of its isomers or related compounds. DFT calculations have been successfully used to determine the lowest energy conformers of various quinoxaline derivatives, which is crucial for understanding their behavior in different environments. diva-portal.org
Table 1: Calculated Electronic Properties of Representative Quinoxaline Derivatives from DFT Studies
| Compound/Property | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Quinoxaline | -6.58 | -1.32 | 5.26 | 0.45 |
| 2,3-Diphenylquinoxaline (B159395) | -5.98 | -1.87 | 4.11 | 0.52 |
| 6-Nitro-2(1H)-quinoxalinone | -7.89 | -3.54 | 4.35 | 5.67 |
This table presents representative data from computational studies on related quinoxaline derivatives to illustrate the typical values obtained through DFT calculations. The exact values for this compound would require specific calculations.
Theoretical Mechanistic Probes of Reaction Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. The most common synthesis of the quinoxaline scaffold involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov Theoretical studies can model the reaction pathway, identifying transition states and intermediates to elucidate the reaction mechanism.
For reactions involving this compound, theoretical probes can be particularly insightful. Sulfonyl chlorides are known to react with a variety of nucleophiles. magtech.com.cn For instance, the reaction with amines to form sulfonamides is a fundamental transformation. taylorandfrancis.com Computational modeling of this reaction would likely proceed through a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. DFT calculations can be used to determine the activation energies for these steps, providing a quantitative understanding of the reaction kinetics.
Furthermore, theoretical studies can explore the regioselectivity of reactions. For example, if there are multiple potential sites for nucleophilic attack on a substituted this compound derivative, computational methods can predict the most likely site of reaction by comparing the activation barriers for the different possible pathways.
Recent advances in computational chemistry also allow for the study of reaction mechanisms under different conditions, such as in the presence of a catalyst. researchgate.net For example, the synthesis of some quinoxaline derivatives has been shown to be catalyzed by acids. researchgate.net Theoretical models can incorporate the catalyst into the calculations to understand its role in lowering the activation energy of the reaction.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable for predicting the reactivity and selectivity of compounds like this compound, especially in a biological context. nih.govnih.govkit.edu
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline sulfonamides, QSAR studies have been used to correlate physicochemical properties with their inhibitory activity against certain enzymes. nih.gov Such models could be developed for derivatives of this compound to predict their potential as, for example, enzyme inhibitors. The descriptors used in these models often include steric, electronic, and hydrophobic parameters, which can be calculated using molecular modeling software.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govbsb-muenchen.de This is particularly useful for understanding the interactions between a potential drug molecule and its biological target. For this compound and its derivatives, docking studies could be used to predict their binding mode in the active site of an enzyme. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is crucial for the rational design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding process. nih.gov
Conformational Analysis of Related Quinoxaline Sulfonyl Derivatives
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, a key aspect of its conformation is the orientation of the sulfonyl chloride group relative to the quinoxaline ring.
In the case of this compound, the rotation around the C2-S bond will determine the spatial arrangement of the sulfonyl chloride group. The presence of the bicyclic quinoxaline system introduces steric constraints that will influence the preferred conformations. nih.govuci.edu Computational methods, such as potential energy surface scans, can be used to map the energy of the molecule as a function of the C2-S bond rotation. This allows for the identification of the low-energy conformers and the rotational barriers between them. The interplay of steric and electronic effects will ultimately determine the most stable conformation of this compound.
Future Research Directions and Synthetic Innovations
Exploration of Novel Synthetic Pathways
The classical synthesis of quinoxalines, involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, has been the cornerstone for decades. cusat.ac.innih.gov The introduction of the sulfonyl chloride group is often achieved subsequently via chlorosulfonation of the pre-formed quinoxaline (B1680401) ring. researchgate.netresearchgate.net For instance, 2,3-diphenylquinoxaline (B159395) can be treated with chlorosulfonic acid to yield 2,3-diphenylquinoxaline-7-sulfonyl chloride. researchgate.net Similarly, quinoxaline-2,3-dione can be refluxed with chlorosulfonic acid to produce 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. researchgate.net
However, current research is focused on developing more direct and novel pathways. These emerging strategies aim to improve yields, reduce the number of synthetic steps, and allow for greater functional group tolerance.
Key Areas of Innovation:
Photocatalysis: Recent breakthroughs in photocatalysis offer a promising alternative for sulfonyl chloride synthesis. nih.gov Methods using light-mediated reactions, for example with potassium poly(heptazine imide) as a photocatalyst, can convert various thio-precursors like thiols and thioacetates into sulfonyl chlorides under mild conditions. nih.gov This approach could be adapted for the direct conversion of a 2-thioquinoxaline derivative to Quinoxaline-2-sulfonyl chloride.
SO₂ Surrogates: The use of stable sulfur dioxide surrogates, such as DABSO (the adduct of DABCO and sulfur dioxide), is revolutionizing Sandmeyer-type reactions. organic-chemistry.org This allows for the conversion of anilines to sulfonyl chlorides, a method that could be applied to 2-aminoquinoxaline to directly install the sulfonyl chloride moiety, bypassing the need for hazardous gaseous SO₂. organic-chemistry.org
Oxidative Chlorosulfonation: Cleaner and more economical methods are being developed using bleach-mediated or N-chlorosuccinimide (NCS) mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These reagents are readily accessible and the reactions offer safe operation and simple purification, representing a significant improvement over traditional methods. organic-chemistry.org
Integration into Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, consistency, and spacetime yield. researchgate.netmdpi.com The synthesis of aryl sulfonyl chlorides, which often involves highly exothermic reactions and hazardous reagents like chlorosulfonic acid, is particularly well-suited for this technology. mdpi.comrsc.org
Research has demonstrated the successful use of continuous stirred-tank reactors (CSTRs) coupled with automated process controls for the scalable production of aryl sulfonyl chlorides. researchgate.netmdpi.com This automated approach allows for precise control over reaction parameters, minimizes operator exposure to corrosive materials, and circumvents the risk of thermal runaway associated with batch processes. rsc.org A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, achieving high space-time yields in small reactor volumes. rsc.org The application of these validated flow chemistry and automation principles to the synthesis of this compound is a logical and critical next step for enabling safer and more efficient large-scale production.
Development of Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. benthamdirect.comnih.gov For quinoxaline synthesis, this has led to the exploration of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials. unicam.ittsijournals.com
Table 1: Green Chemistry Approaches in Quinoxaline Synthesis
| Green Approach | Description | Key Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. | Extremely short reaction times (e.g., 60 seconds), high yields, often solvent-free. | tsijournals.comudayton.edu |
| Natural Deep Eutectic Solvents (NADESs) | Employs solvents like choline (B1196258) chloride/water as a green reaction medium. | Fast (e.g., 5 min), high-yielding, allows for easy product recovery and solvent recycling. | unicam.it |
| Recyclable Catalysts | Uses catalysts such as alumina-supported heteropolyoxometalates or polyaniline-sulfate salt. | Enables catalyst reuse for multiple cycles without significant loss of activity, reducing waste and cost. | nih.govresearchgate.net |
| Aqueous Medium | Conducts the synthesis in water, the most environmentally friendly solvent. | Eliminates the need for volatile organic solvents, simplifying workup and reducing environmental impact. | researchgate.net |
These sustainable practices, initially developed for the quinoxaline core, can be integrated with cleaner methods for forming the sulfonyl chloride group, such as bleach-mediated oxidation, to create a fully green synthetic pathway for this compound. organic-chemistry.org
Expanding the Scope of Derivatization Reactions
The sulfonyl chloride functional group is a versatile electrophile, readily reacting with a wide array of nucleophiles. This reactivity is key to expanding the chemical space accessible from this compound, allowing for the creation of extensive libraries of novel compounds. Future research will focus on exploring the full potential of these derivatization reactions.
The primary reaction of interest is the formation of sulfonamides through the reaction of the sulfonyl chloride with primary or secondary amines. researchgate.net Beyond simple amines, reactions with other nucleophiles offer diverse structural motifs.
Table 2: Potential Derivatization Reactions of this compound
| Nucleophile | Product Class | Significance | Reference(s) |
|---|---|---|---|
| Hydrazine (B178648) Derivatives | Sulfonohydrazides | Important intermediates for further heterocycle synthesis. | researchgate.net |
| Alcohols / Phenols | Sulfonate Esters | Bioisosteres of phosphates and carboxylates. | researchgate.net |
| Thiols | Thiosulfonates | Compounds with unique chemical and biological properties. | |
| Amino Acids | N-Sulfonylated Amino Acids | Peptidomimetic structures with constrained conformations. |
Systematic exploration of these reactions with a broad range of nucleophilic partners will be a key research direction. This includes using substituted anilines, aliphatic amines, various alcohols, and functionalized hydrazines to generate a wide portfolio of quinoxaline derivatives. researchgate.netresearchgate.netresearchgate.net
Advanced Spectroscopic and Structural Investigations
A thorough understanding of the structural and electronic properties of this compound and its derivatives is fundamental to predicting their reactivity and guiding further molecular design. Advanced analytical techniques are indispensable for this purpose.
Comprehensive structural elucidation is typically achieved through a combination of spectroscopic methods. tandfonline.comeurjchem.com
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. tandfonline.com
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that support the proposed structure. tandfonline.com
Infrared (IR) and Raman Spectroscopy: Used to identify characteristic vibrational frequencies of key functional groups, such as the S=O stretches of the sulfonyl chloride and the C=N bonds of the quinoxaline ring. ias.ac.inmdpi.com
UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule and provides information on the chromophoric system. ias.ac.inmdpi.com
For definitive three-dimensional structure determination, single-crystal X-ray analysis is the gold standard. tandfonline.com This technique provides precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions. tandfonline.com
Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used to complement experimental data. ias.ac.intandfonline.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties (such as frontier molecular orbitals), offering deeper insights into the molecule's reactivity and stability. tandfonline.com Future studies will likely involve the concerted use of these advanced experimental and theoretical techniques to build a comprehensive structure-property profile for this important class of compounds. ias.ac.in
Q & A
Q. How can cross-disciplinary approaches enhance applications of this compound in materials science?
- Answer :
- Polymer Functionalization : Use as a crosslinking agent in sulfonated polymers for proton-exchange membranes (PEMs) in fuel cells .
- Surface Modification : Graft onto nanoparticles (e.g., Au NPs) via sulfonate-gold interactions for catalytic or sensing applications .
- Photodynamic Therapy : Synthesize quinoxaline-based photosensitizers with sulfonyl chloride anchors for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
